5-(Methylsulfonyl)pyridine-2,3-diamine

Description

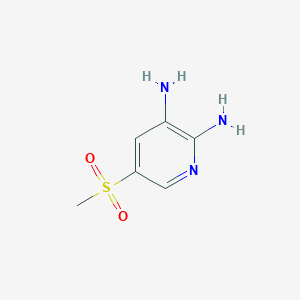

5-(Methylsulfonyl)pyridine-2,3-diamine is a pyridine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 5-position and two amino (-NH₂) groups at the 2- and 3-positions of the pyridine ring. The methylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. This structural feature makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

5-methylsulfonylpyridine-2,3-diamine |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) |

InChI Key |

FCYZOXJFSCMFEH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(N=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Methylsulfonyl)pyridine-2,3-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their activity . Additionally, the methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Observations :

- Electron-withdrawing vs.

- Solubility trends : The methoxy analog exhibits higher aqueous solubility than the methylsulfonyl or trifluoromethyl derivatives due to its polar -OCH₃ group.

- Synthetic accessibility : 5-(Trifluoromethyl)pyridine-2,3-diamine is commercially available at high purity (98%), suggesting established synthetic routes, whereas the methylsulfonyl variant may require specialized sulfonation conditions.

Pharmacological and Industrial Relevance

- 5-(Trifluoromethyl)pyridine-2,3-diamine : A key intermediate in the synthesis of trifluoromethylated heterocycles, which are prevalent in FDA-approved drugs (e.g., HIV protease inhibitors).

- 5-Bromo-4-methyl-pyridine-2,3-diamine : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex polycyclic scaffolds.

- 5-(Methylsulfonyl)pyridine-2,3-diamine : The sulfonyl group is critical in designing sulfonamide-based inhibitors targeting carbonic anhydrases or tyrosine kinases.

Challenges and Limitations

- Synthetic complexity : Introducing the methylsulfonyl group often requires harsh sulfonating agents (e.g., chlorosulfonic acid), complicating large-scale production.

- Limited data: Unlike the trifluoromethyl or methoxy analogs, thermodynamic and kinetic data (e.g., pKa, stability under acidic conditions) for this compound are sparse in open literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.